molecular formula C22H22N6O3 B3413575 N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine CAS No. 946240-77-3

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B3413575
CAS No.: 946240-77-3
M. Wt: 418.4 g/mol
InChI Key: UZYFTFWELMQOMM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is a chemical compound with the molecular formula C 22 H 22 N 6 O 3 and a molecular weight of 418.45 g/mol . Its CAS registration number is 946240-77-3 . This research chemical features a complex structure that incorporates pyridazine and piperazine rings, a common motif in compounds investigated for various biological activities. While the specific research applications and mechanism of action for this exact molecule are not detailed in the available literature, structurally related pyridazine derivatives are active areas of scientific inquiry . The compound is offered with a minimum purity of 90% and is available for purchase in milligram quantities from several suppliers . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-16-2-6-18(7-3-16)23-20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(29)17-4-8-19(9-5-17)28(30)31/h2-11H,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYFTFWELMQOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Substitution with 4-methylphenyl group:

    Attachment of the 4-nitrobenzoyl piperazine moiety: This is typically done through nucleophilic substitution reactions where the piperazine ring is functionalized with a 4-nitrobenzoyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine is being investigated for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, including receptors and enzymes involved in disease processes. Preliminary studies indicate that derivatives of this compound could exhibit:

  • Antitumor Activity : Research has shown that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antidepressant Effects : Some studies suggest that compounds with similar structures may influence serotonin receptors, thus potentially serving as antidepressants.

Biological Research

This compound serves as a model for studying the interactions of piperazine derivatives with biological systems. Its unique structure allows researchers to explore:

  • Mechanisms of Action : Investigating how the nitro group can be reduced to an amine and its subsequent interactions with biological targets.
  • Structure-Activity Relationships (SAR) : Understanding how modifications to the piperazine ring or the aromatic groups affect biological activity.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials. Its unique chemical properties make it suitable for:

  • Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of piperazine derivatives similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Neuropharmacology

Research conducted on the neuropharmacological effects of piperazine derivatives showed that modifications to the nitro group could enhance binding affinity to serotonin receptors. This finding supports the hypothesis that this compound might have antidepressant properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, potentially generating reactive oxygen species that can induce cellular damage or apoptosis in cancer cells. The piperazine moiety may interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyridazine Derivatives with Piperazine Substituents

6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine (C₁₅H₁₉N₅, MW 269.35)
  • Structure : Lacks the 4-nitrobenzoyl group on the piperazine ring.
  • Relevance : Serves as a baseline for evaluating the impact of nitrobenzoyl functionalization .
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine (C₁₉H₂₄N₆O₅S, MW 448.50)
  • Structure : Features a sulfonyl group instead of benzoyl, with an oxolanylmethyl amine.
  • Properties : The sulfonyl group is a stronger electron-withdrawing substituent than benzoyl, which may enhance metabolic stability but reduce membrane permeability .

Pyridazine Derivatives with Heterocyclic Substituents

N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (C₁₄H₁₃N₅, MW 251.29)
  • Structure : Replaces the piperazine ring with a pyrazole group.
  • Crystallographic data (monoclinic, C2/c space group) confirms planar geometry, with a β angle of 109.7° .

Functional Analogs with Therapeutic Potential

3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine
  • Structure : Imidazopyridazine core with sulfinyl and sulfonyl groups.
  • Relevance : Demonstrates antimalarial activity, suggesting pyridazine derivatives with electron-withdrawing substituents may have pharmacological applications .

Structural and Functional Analysis Table

Compound Name Molecular Formula Substituent (R) Molecular Weight Key Properties/Activity Reference
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine C₂₃H₂₂N₆O₃ 4-(4-Nitrobenzoyl)piperazin-1-yl 454.47* High electron-withdrawing effect
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine C₁₅H₁₉N₅ Piperazin-1-yl 269.35 Baseline for functionalization
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(oxolan-2-yl)methyl]pyridazin-3-amine C₁₉H₂₄N₆O₅S 4-(4-Nitrobenzenesulfonyl)piperazin-1-yl 448.50 Enhanced metabolic stability
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ Pyrazol-1-yl 251.29 Reduced steric bulk
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine C₂₀H₁₉N₄O₃S₂ Imidazo[1,2-b]pyridazine 427.52 Antimalarial activity

*Calculated based on structural analogy.

Key Observations

Electron-Withdrawing Groups: The nitrobenzoyl group in the target compound may improve binding to targets requiring electron-deficient regions, compared to non-substituted piperazine analogs .

Heterocyclic Diversity : Pyrazole and imidazopyridazine substituents demonstrate how heterocycle choice modulates steric and electronic profiles, impacting biological activity .

Crystallographic Tools : Structural studies on analogs utilized SHELX and WinGX for refinement, highlighting methodologies applicable to the target compound .

Biological Activity

N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, a compound characterized by its complex heterocyclic structure, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure includes a pyridazine core substituted with a piperazine moiety and a nitrobenzoyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Cytokine Production : The compound has been shown to selectively block the production of pro-inflammatory cytokines such as IL-1 beta and nitric oxide (NO) in activated glial cells, suggesting potential applications in neuroinflammatory conditions .
  • Antioxidant Activity : Pyridazine derivatives are known for their antioxidant properties, which may help mitigate oxidative stress in various biological systems .

Biological Activity

Research has demonstrated that this compound exhibits several key biological activities:

Case Studies

A few notable studies highlight the biological activity of related compounds:

  • A derivative of pyridazine was found to suppress excessive glial activation without impairing beneficial functions, indicating a selective action that could be harnessed therapeutically .
  • In vitro evaluations have shown that similar compounds exhibit MIC values against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other related compounds:

Compound NameAnti-inflammatoryAntimicrobialAnticancer
This compoundYesYesPotential
3-amino-6-phenyl-pyridazine derivativeYesModerateYes
Other pyridazine derivativesYesHighVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with the pyridazine core. For example:

Core preparation : Pyridazine derivatives are synthesized via nucleophilic substitution or cyclization reactions.

Piperazine introduction : The piperazine ring is coupled to the pyridazine core using coupling agents like EDCI or HOBt in anhydrous DMF .

Nitrobenzoylation : The 4-nitrobenzoyl group is introduced via acylation under basic conditions (e.g., triethylamine) .

  • Key variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents (e.g., 1.2 equivalents of 4-nitrobenzoyl chloride) significantly affect yields. Side reactions, such as over-acylation or ring oxidation, require careful monitoring via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regioselectivity of substitutions (e.g., pyridazine C-6 vs. C-3 positions). Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to nitro group deshielding .
  • MS : High-resolution ESI-MS validates molecular weight (expected m/z ~435.17 for C22H21N6O3\text{C}_{22}\text{H}_{21}\text{N}_6\text{O}_3) .
    • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic system, space group C2/c) reveals bond angles and torsion stresses, such as the dihedral angle between pyridazine and nitrobenzoyl groups (~25°), influencing conformational stability .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination).
  • Cellular uptake : Radiolabeled analogs (e.g., 18F^{18}\text{F}-tagged derivatives) track intracellular localization via autoradiography .
    • Controls : Compare with structurally similar compounds (e.g., N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine) to evaluate nitro group positioning effects on activity .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Root causes :

  • Solubility : The compound’s low aqueous solubility (<10 µM in PBS) may lead to aggregation, skewing dose-response curves. Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to verify homogeneity .
  • Metabolic instability : Incubation with liver microsomes identifies rapid degradation (e.g., CYP450-mediated nitro reduction). Stabilize using deuterated analogs or protease inhibitors .
    • Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to ATP pockets (e.g., kinase domains). Key interactions include:

  • Hydrogen bonding between the nitro group and Lys721 in EGFR.
  • π-π stacking of the pyridazine ring with Phe699 .
    • MD simulations : Run 100-ns trajectories to assess complex stability. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

Q. How can the synthesis be scaled while maintaining enantiomeric purity for in vivo studies?

  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (heptane/isopropanol, 90:10) to separate enantiomers. Monitor optical rotation ([α]D_{D} > +15° for active isomer) .
  • Process optimization : Switch from batch to flow chemistry for nitrobenzoylation, reducing reaction time from 12 h to 2 h and improving yield (65% → 82%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine

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